molecular formula C13H23ClN4O5 B12785862 L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester CAS No. 102586-02-7

L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester

Cat. No.: B12785862
CAS No.: 102586-02-7
M. Wt: 350.80 g/mol
InChI Key: UWECZTKGCOXBOF-UWVGGRQHSA-N
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Description

Ala-Leu CNU, also known as L-Alanyl-L-Leucine, is a dipeptide composed of the amino acids alanine and leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Dipeptides like Ala-Leu CNU are simpler than proteins but still exhibit significant biological activity, making them valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipeptides such as Ala-Leu CNU typically involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. One common method for synthesizing Ala-Leu CNU is through chemical liquid-phase peptide synthesis. This process involves the use of N-carboxyanhydride intermediates. For instance, alanine can be reacted with carbonyl chloride to form N-carboxyalanine anhydride, which is then condensed with leucine to form the dipeptide .

Industrial Production Methods: Industrial production of dipeptides like Ala-Leu CNU can also be achieved through enzymatic methods. These methods often involve the use of nonribosomal peptide synthetases or amino acid ligases, which enable the production of dipeptides through fermentative processes . These enzymatic methods are advantageous due to their efficiency and the ability to produce dipeptides under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Ala-Leu CNU can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the peptide bond can occur under acidic or basic conditions, leading to the formation of the constituent amino acids, alanine and leucine. Oxidation reactions can modify the side chains of the amino acids, particularly the leucine residue, which contains a reactive methylene group.

Common Reagents and Conditions: Common reagents used in the reactions of Ala-Leu CNU include acids and bases for hydrolysis, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products: The major products formed from the reactions of Ala-Leu CNU depend on the specific reaction conditions. For example, hydrolysis will yield alanine and leucine, while oxidation may produce modified amino acids with altered side chains.

Scientific Research Applications

Ala-Leu CNU has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, it serves as a substrate for studying enzyme activity, particularly peptidases and proteases. In medicine, dipeptides like Ala-Leu CNU are investigated for their potential therapeutic effects, including their role in enhancing nutrient absorption and promoting muscle recovery .

Mechanism of Action

The mechanism of action of Ala-Leu CNU involves its interaction with specific enzymes and receptors in the body. As a dipeptide, it can be readily absorbed by the intestinal cells and transported into the bloodstream. Once inside the body, it can be hydrolyzed by peptidases to release the constituent amino acids, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the amino acid transporters and the enzymes responsible for peptide bond hydrolysis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Ala-Leu CNU include other dipeptides such as L-Alanyl-L-Glutamine (Ala-Gln) and L-Leucyl-L-Alanine (Leu-Ala). These dipeptides share structural similarities but differ in their amino acid composition and, consequently, their biological activities.

Uniqueness: Ala-Leu CNU is unique due to its specific combination of alanine and leucine, which imparts distinct properties. For instance, the presence of leucine, a branched-chain amino acid, makes Ala-Leu CNU particularly effective in promoting muscle protein synthesis and recovery. This sets it apart from other dipeptides that may not have the same anabolic effects .

Properties

CAS No.

102586-02-7

Molecular Formula

C13H23ClN4O5

Molecular Weight

350.80 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C13H23ClN4O5/c1-8(2)7-10(12(20)23-4)16-11(19)9(3)15-13(21)18(17-22)6-5-14/h8-10H,5-7H2,1-4H3,(H,15,21)(H,16,19)/t9-,10-/m0/s1

InChI Key

UWECZTKGCOXBOF-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C)NC(=O)N(CCCl)N=O

Origin of Product

United States

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